molecular formula C14H13NO2 B1422554 5-(4-Ethylphenyl)picolinic acid CAS No. 1226265-49-1

5-(4-Ethylphenyl)picolinic acid

Cat. No.: B1422554
CAS No.: 1226265-49-1
M. Wt: 227.26 g/mol
InChI Key: OHDVKTLZPWXQQE-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)picolinic acid: is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol It is a derivative of picolinic acid, where the 5-position of the pyridine ring is substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated picolinic acid derivative. The reaction is catalyzed by a palladium catalyst and usually conducted in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve more cost-effective and environmentally friendly methods. One such method is the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) as the oxidizing agent . This method is advantageous due to its scalability and relatively low cost, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

5-(4-Ethylphenyl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

5-(4-Ethylphenyl)picolinic acid is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and potential applications. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-(4-ethylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDVKTLZPWXQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679300
Record name 5-(4-Ethylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226265-49-1
Record name 5-(4-Ethylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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